molecular formula C9H14O B6354539 Trimethylcyclohexenone CAS No. 20030-29-9

Trimethylcyclohexenone

Cat. No.: B6354539
CAS No.: 20030-29-9
M. Wt: 138.21 g/mol
InChI Key: UOQNEDMSOAECRG-UHFFFAOYSA-N
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Properties

IUPAC Name

2,3,6-trimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-6-4-5-7(2)9(10)8(6)3/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQNEDMSOAECRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388498
Record name 2,3,6-trimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53894-33-0, 20030-29-9
Record name Cyclohexenone, trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-trimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 88 g of 3-ketobutan-1-ol, 150 g of diethyl ketone and 0.1 g of hydroquinone is dripped in the course of two hours into a mixture of 250 g of diethyl ketone and 10 g of a 30% by weight solution of sodium methylate in methanol which is boiling under reflux. The reaction mixture is then heated under reflux for another two hours. 37 g of water is removed from the reaction mixture by entrainment during the reaction. The whole is processed as described in Example 8. 73 g of 2,3,6-trimethyl-2-cyclohexen-1-one and 10 g of 4-methyl-3-ethyl-2-cyclohexen-1-one are obtained. The total yield of cyclohexenone is 60% with reference to 3-ketobutan-1-ol.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

130 g of 1-acetoxybutan-3-one and sodium methylate solution in methanol are dripped in the course of one hour from separate supply vessels while stirring into 400 g of boiling diethyl ketone at such a rate that the reaction mixture remains constantly alkaline. A total of 190 g of a 30% by weight sodium methylate solution is used up in this way. The whole is then heated under reflux for another hour and then neutralized with glacial acetic acid. Deposited sodium acetate is filtered off and the filtrate is subjected to fractional distillation. 81 g of 2,3,6-trimethyl-2-cyclohexen-1-one is obtained as well as traces of 4-methyl-3-ethyl-2-cyclohexen-1-one. The yield with reference to 1-acetoxybutan-3-one is 59%.
Quantity
130 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

152 g of 1-methoxybutan-3-one is dripped in the course of one hour into a boiling mixture of 400 g of diethyl ketone and 5 g of a 30% by weight solution of sodium methylate in methanol. The whole is then heated under reflux for another hour. The reaction mixture is neutralized with glacial acetic acid and then fractionated. 70 g of 2,3,6-trimethyl-2-cyclohexen-1-one and 9 g of 4-methyl-3-ethyl-2-cyclohexen-1-one is obtained. The total yield of cyclohexenone is 57% with reference to 1-methoxybutan-3-one.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A process for the production of 2,3,6-trimethylphenol which comprises reacting a carbonyl compound selected from the group consisting of methyl vinyl ketone, methyl β-hydroxyethyl ketone, methyl β-methoxyethyl ketone, methyl β-phenoxyethyl ketone, methyl β-acetyloxyethyl ketone, methyl β-benzoyloxyethyl ketone, methyl β-methyl-sulfonyloxyethyl ketone, methyl β-phenylsulfonyloxyethyl ketone, methyl β-dimethylaminoethyl ketone, methyl β-chloroethyl ketone, dimethyl-(β-acetylethyl)-sulfonium bromide or trimethyl-(β-acetylethyl)-ammonium iodide to a mixture of diethyl ketone and a basic reagent selected from the group consisting of an alkali metal, an alkaline earth metal, a hydroxide, oxide, alcoholate, amide, hydride or organo metallic compound of an alkali metal or alkaline earth metal, and a quaternary ammonium hydroxide, the amount of said diethyl ketone being in the molar ratio of 1:1 to 50:1 with respect to the total amount of carbonyl compound added, at a reaction temperature of 20° to 150° C. to produce 2,3,6-trimethyl-2-cyclohexen-1-one, and dehydrogenating the latter to produce 2,3,6-trimethylphenol.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
alkali metal
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0 (± 1) mol
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reactant
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[Compound]
Name
alkaline earth metal
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[Compound]
Name
oxide
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0 (± 1) mol
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[Compound]
Name
alcoholate
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0 (± 1) mol
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[Compound]
Name
amide
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
organo metallic
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0 (± 1) mol
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reactant
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[Compound]
Name
alkali metal
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
alkaline earth metal
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
quaternary ammonium hydroxide
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
carbonyl
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
carbonyl
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Five
[Compound]
Name
methyl β-methyl-sulfonyloxyethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
methyl β-phenylsulfonyloxyethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
dimethyl-(β-acetylethyl)-sulfonium bromide
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A mixture of 70 g of methyl vinyl ketone, 10 g of water and 0.1 g of hydroquinone is dripped in the course of one hour into a mixture of 400 g of diethyl ketone and 10 g of a 30% by weight methanolic solution of sodium methylate which is boiling under reflux. The whole is then heated for another two hours under reflux. The mixture obtained is neutralized with glacial acetic and then filtered. Excess diethyl ketone and the water present are distilled off and the residue is fractionated in vacuo. 81 g of 2,3,6-trimethyl-2-cyclohexen-1-one having a boiling point of 89° C. at 12 mm Hg and 9 g of 4-methyl-3-ethyl-2-cyclohexen-1-one having a boiling point of 102° C. at 12 mm Hg are obtained. The total yield of cyclohexenone is 65% with reference to methyl vinyl ketone.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylcyclohexenone
Reactant of Route 2
Reactant of Route 2
Trimethylcyclohexenone
Reactant of Route 3
Trimethylcyclohexenone
Reactant of Route 4
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Trimethylcyclohexenone
Reactant of Route 5
Trimethylcyclohexenone
Reactant of Route 6
Trimethylcyclohexenone

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